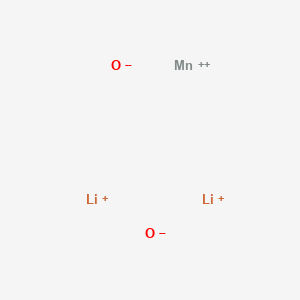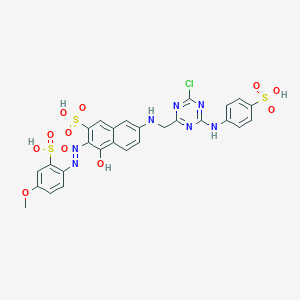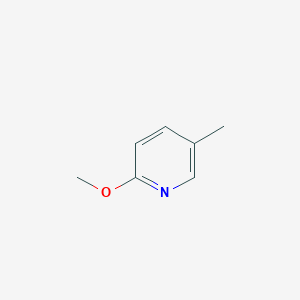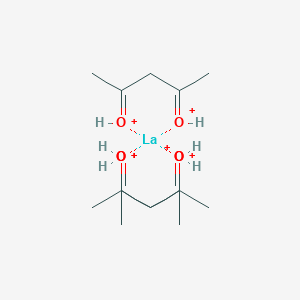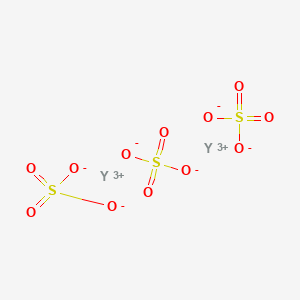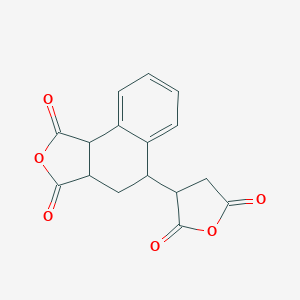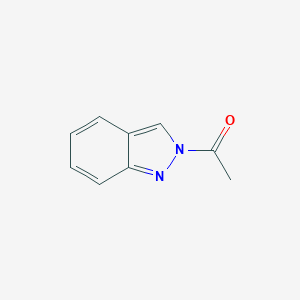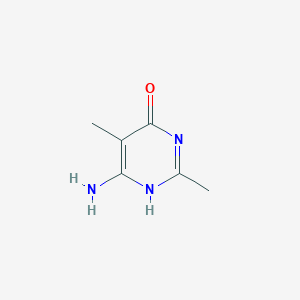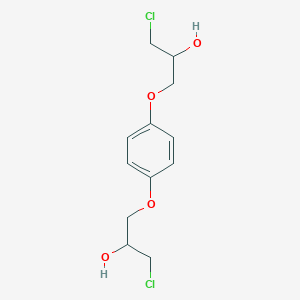
Medosulepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medosulepine is a drug that belongs to the class of noradrenergic reuptake inhibitors. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it an effective antidepressant. Medosulepine was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Mechanism Of Action
Medosulepine works by inhibiting the reuptake of norepinephrine, which leads to an increase in the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration leads to an increase in the activation of noradrenergic receptors, which results in an improvement in mood and a reduction in anxiety.
Biochemical And Physiological Effects
Medosulepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine in the brain, which leads to an increase in the activation of noradrenergic receptors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Advantages And Limitations For Lab Experiments
Medosulepine has a number of advantages for lab experiments. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it a useful tool for studying the role of norepinephrine in various physiological and pathological processes. However, medosulepine has a short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of future directions for research on medosulepine. One area of research is the development of new and more effective noradrenergic reuptake inhibitors. Another area of research is the study of the role of norepinephrine in various physiological and pathological processes. Finally, there is a need for further research on the potential therapeutic applications of medosulepine in various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of medosulepine involves the reaction of 2-chloroethylamine hydrochloride with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of 2-(2-methoxy-5-nitrobenzylamino) ethyl chloride, which is then reacted with 2-methoxyphenylacetonitrile in the presence of sodium hydride to produce medosulepine.
Scientific Research Applications
Medosulepine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of depression, anxiety disorders, and post-traumatic stress disorder. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder and schizophrenia.
properties
CAS RN |
13448-33-4 |
|---|---|
Product Name |
Medosulepine |
Molecular Formula |
C20H23NS |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
InChI |
InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+ |
InChI Key |
XWRKGMIKFODBDS-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
synonyms |
medosulepine medosulepine hydrochloride medosulepine hydrochloride, (E)-isomer medosulepine hydrochloride, (Z)-isomer medosulepine, (E)-isomer medosulepine, (Z)-isomer methiadene methyldosulepin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



